molecular formula C14H15BrN2 B1424118 N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine CAS No. 446299-77-0

N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine

Cat. No.: B1424118
CAS No.: 446299-77-0
M. Wt: 291.19 g/mol
InChI Key: SYSOCGUXKGBVDN-UHFFFAOYSA-N
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Description

N-Benzyl-5-bromo-N,3-dimethylpyridin-2-amine (CAS 245765-66-6) is a brominated pyridine derivative with the molecular formula C₁₃H₁₃BrN₂ and a molecular weight of 277.16 g/mol . It is a solid with a melting point of 62–64°C, a predicted boiling point of 264.6±40.0°C, and a density of 1.494±0.06 g/cm³ . Its pKa is 5.31±0.10, indicating moderate basicity, and it has a high assay purity (≥99%) . The compound is a key intermediate in synthesizing Ozenoxacin, a topical antibiotic used to treat bacterial skin infections . Safety data highlight hazards related to skin, eye, and respiratory irritation (H315, H319, H335) .

Properties

IUPAC Name

N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c1-11-8-13(15)9-16-14(11)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSOCGUXKGBVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N(C)CC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyridine Derivatives

Initial Step:

The synthesis begins with the selective bromination of a pyridine precursor, such as N,4-dimethyl-2-pyridinamine or 2-amino-3,5-dibromo-4-methylpyridine . Bromination is typically achieved using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents such as acetonitrile or dichloromethane under controlled temperature conditions (often 0–25°C) to ensure regioselectivity, favoring substitution at the 5-position of the pyridine ring.

Reaction Conditions:

Parameter Typical Range Notes
Brominating agent Br₂ or NBS Selective for aromatic substitution
Solvent Acetonitrile, DCM Inert, aprotic solvents preferred
Temperature 0–25°C To control regioselectivity and prevent over-bromination

Nucleophilic Substitution and Amination

Formation of Amino-Pyridine Intermediate:

Post-bromination, the amino group at the 2-position can be introduced or retained through nucleophilic substitution reactions. For example, reacting the brominated pyridine with methylamine or other amines under basic conditions facilitates substitution at the bromine site, resulting in amino derivatives such as 2-amino-3,5-dibromo-4-methylpyridine .

Notes:

  • Use of bases like potassium carbonate or sodium hydride can promote nucleophilic substitution.
  • Reaction temperatures are typically maintained between 50–80°C for optimal yields.

Introduction of the Benzyl Group:

The benzyl group is introduced via nucleophilic substitution of the amino group with benzyl chloride or benzyl bromide in the presence of bases such as sodium hydride or potassium carbonate. This step yields N-benzyl-2-amino-5-bromopyridine derivatives.

Reaction Conditions:

Parameter Typical Range Notes
Benzyl halide Benzyl chloride or bromide Electrophile for benzylation
Base NaH, K₂CO₃ To deprotonate amino group
Solvent DMF, acetonitrile Aprotic solvents favor SN2 reactions
Temperature Room temperature to 50°C For controlled reaction kinetics

Selective Methylation at the 3-Position

Methylation of the Pyridine Ring:

The methylation at the 3-position (or N-methylation) can be achieved through methylation reagents such as methyl iodide or methyl sulfate, often under basic conditions. This step yields N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine . Alternatively, methylation can occur via catalytic methylation using methyl zinc reagents in the presence of nickel catalysts, as described in recent Negishi coupling methodologies.

Reaction Conditions:

Parameter Typical Range Notes
Methylating agent Methyl iodide, methyl sulfate Alkylation reagent
Catalyst Nickel complexes (e.g., NiCl₂) For cross-coupling approaches
Solvent Tetrahydrofuran (THF), dimethylformamide Suitable for organometallic reactions
Temperature 60–80°C For optimal methylation efficiency

Cross-Coupling for Final Functionalization

Negishi Coupling:

Recent advances utilize Negishi coupling reactions to replace halogens (bromine) with methyl groups, employing methyl zinc reagents and nickel or palladium catalysts. This method provides high regioselectivity and yields, especially for late-stage modifications.

Reaction Scheme:

(Starting material) + methyl zinc reagent + Ni catalyst → this compound

Conditions:

Parameter Typical Range Notes
Catalyst NiCl₂(PPh₃)₂ or Pd(PPh₃)₄ Transition metal catalysts
Solvent Tetrahydrofuran or dimethylformamide Organometallic compatibility
Temperature 50–80°C To facilitate coupling

Final Hydrolysis and Purification

Hydrolysis and Purification:

If directing groups or protective groups are used, they are removed via hydrolysis under acidic conditions to regenerate the free amine. Purification typically involves column chromatography, recrystallization, or preparative HPLC to obtain high-purity This compound .

Data Summary Table

Step Starting Material Reagents Conditions Key Features References
Bromination N,4-dimethyl-2-pyridinamine Br₂/NBS 0–25°C Regioselective bromination ,
Amination Brominated pyridine Amine (e.g., methylamine) 50–80°C Amine substitution
Benzylation Amino pyridine Benzyl chloride Room temp to 50°C Benzyl group attachment
Methylation Benzylated pyridine Methyl iodide 60–80°C N-methylation
Cross-coupling Halogenated pyridine Methyl zinc 50–80°C Regioselective methylation

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include N-substituted pyridinamine derivatives.

    Oxidation Reactions: Products include N-oxide derivatives.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound is utilized across several domains:

1. Organic Synthesis

  • Intermediate in Synthesis : It serves as an important intermediate in the synthesis of more complex organic compounds. Its bromine atom can undergo nucleophilic substitution reactions, facilitating the formation of various derivatives.

2. Medicinal Chemistry

  • Bioactive Compound : Research indicates that N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine exhibits potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It has been evaluated for its efficacy against various pathogens .
  • Neuropharmacological Activity : Studies have shown that derivatives of this compound interact with serotonin receptors, particularly the 5-HT2A receptor, which is crucial for various neuropharmacological processes.

3. Material Science

  • Advanced Materials Development : The compound is explored for its applications in developing advanced materials such as liquid crystals and polymers due to its unique chemical properties.

Case Studies

Several studies have investigated the biological activity and synthesis of derivatives related to this compound:

  • Anti-Tubercular Activity : Researchers synthesized various derivatives and screened them for anti-tubercular activity. Modifications in the benzyl group significantly enhanced potency against Mycobacterium tuberculosis.
  • Binding Affinity Studies : A study measured the binding affinity of N-benzyl derivatives at serotonin receptors, revealing that modifications could lead to compounds with high affinity (e.g., binding affinity as low as 0.074 nM for certain derivatives).

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table compares N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine with structurally related pyridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C) Key Applications
This compound 245765-66-6 C₁₃H₁₃BrN₂ 277.16 Benzyl, Br, N-Me, 3-Me 62–64 264.6 (predicted) Ozenoxacin intermediate
N-Benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine 1219971-97-7 C₁₅H₁₇BrN₂ 305.22 Benzyl, Br, N-Et, 3-Me N/A N/A Pharmaceutical intermediate
3-Bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine N/A C₈H₇BrF₃N₂ 283.06 Br, N-Me₂, 5-CF₃ N/A N/A Potential agrochemical intermediate
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine N/A C₁₄H₁₅BrN₂O₂ 331.19 Br, 3,4-dimethoxybenzyl N/A N/A Anti-tumor/anti-viral research

Key Observations :

  • N-Ethyl vs.
  • Trifluoromethyl Group : The electron-withdrawing CF₃ group in 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine enhances lipophilicity and may improve resistance to oxidative degradation .
  • Dimethoxybenzyl Group : The 3,4-dimethoxybenzyl substituent in 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine introduces hydrogen-bonding capacity, as evidenced by its crystal packing via N–H···N interactions .

Physicochemical Properties

The target compound’s pKa (5.31) is lower than pyridine’s native pKa (~8.8), reflecting electron-donating effects from the benzyl and methyl groups . In contrast, the trifluoromethyl analogue likely has a lower pKa due to the electron-withdrawing CF₃ group, enhancing acidity .

Solubility and Stability :

  • The benzyl group in the target compound improves lipid solubility, aiding membrane penetration in drug delivery .
  • The dimethoxybenzyl derivative may exhibit higher aqueous solubility due to polar methoxy groups .

Biological Activity

N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a benzyl group, a bromine atom, and two methyl groups on the pyridine ring, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C14H15BrN2
  • Molecular Weight : 292.19 g/mol

The presence of the bromine atom and the benzyl group is significant as they influence the compound's ability to interact with various biological targets. These structural features may enhance lipophilicity and facilitate binding to enzymes or receptors involved in critical biological processes.

This compound's mechanism of action primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to altered metabolic pathways and cellular responses.
  • Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways associated with various physiological functions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Anticancer Properties

The compound has been explored for its anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it has shown promising results in inhibiting proliferation in lung (A-549) and breast (MCF-7) cancer cell lines .

Cell Line IC50 (µM) Reference
A-5497.17 ± 0.94
MCF-72.93 ± 0.47

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies have indicated its potential to reduce oxidative stress-induced neuronal damage, which is crucial for conditions like Alzheimer's disease and Parkinson's disease .

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the compound's effects on human tumor cell lines. The results demonstrated significant growth inhibition, indicating its potential as an anticancer agent. The study highlighted the importance of further investigation into the structure-activity relationship (SAR) of similar compounds to enhance efficacy and selectivity .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of various derivatives of pyridine compounds, including this compound. The findings suggested that modifications to the structure could lead to enhanced antimicrobial potency against resistant strains.

Q & A

Q. What are the common synthetic routes for preparing N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves reductive amination between 5-bromo-2-aminopyridine derivatives and substituted benzaldehydes. For example, in a related compound, 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine was synthesized by refluxing 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde and sodium cyanoborohydride in methanol, yielding crystals after ethanol recrystallization . Key factors affecting yield include:
  • Stoichiometry : Excess aldehyde (1:1.1 molar ratio) ensures complete conversion.
  • Solvent : Methanol or ethanol promotes solubility and mild reaction conditions.
  • Purification : Slow crystallization in ethanol enhances purity.
    Yields for analogous reactions range from 47% to 81% depending on substituent reactivity .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) confirms molecular geometry and intermolecular interactions (e.g., N–H⋯N hydrogen bonds in related pyridin-2-amine derivatives) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns chemical shifts to aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm).
  • IR : Identifies N–H stretches (~3235 cm⁻¹) and C–Br vibrations (~550 cm⁻¹) .
  • Chromatography : TLC (hexanes/EtOAc) monitors reaction progress, with Rf values ~0.25–0.40 .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence its physicochemical properties?

  • Methodological Answer :
  • Hydrogen bonding : Centrosymmetric dimers form via N–H⋯N interactions (bond length ~2.50 Å), as observed in structurally similar pyridin-2-amine derivatives .
  • π–π stacking : Short contacts between pyridine and benzyl rings (Cg⋯H distances ~2.50 Å) enhance thermal stability .
  • Impact : These interactions increase melting points (e.g., 109–112°C in N-benzyl analogs) and solubility profiles, favoring polar aprotic solvents like DMF .

Q. How can researchers resolve contradictory bioactivity data for this compound analogs in pharmacological studies?

  • Methodological Answer : Contradictions often arise from:
  • Structural variations : Minor substituent changes (e.g., methoxy vs. methyl groups) alter receptor binding. For example, anti-tumor activity in pyridine derivatives correlates with electron-withdrawing substituents (e.g., Br) enhancing electrophilicity .
  • Assay conditions : Use standardized protocols (e.g., MTT assay at 48h incubation) to compare IC₅₀ values.
  • Computational validation : Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like kinase enzymes, reconciling discrepancies between in vitro and in silico results .

Q. What strategies optimize the regioselective functionalization of the pyridine ring in this compound for drug discovery?

  • Methodological Answer :
  • Directed ortho-metalation : Use Br as a directing group for Suzuki-Miyaura coupling. For example, 5-bromo substituents enable cross-coupling with aryl boronic acids at position 5 .
  • Protection/deprotection : Temporarily protect the N-benzyl group with Boc to avoid side reactions during methylation or halogenation .
  • Table : Functionalization yields under varying conditions:
Reaction TypeCatalystYield (%)Reference
Suzuki coupling (Ar–B(OH)₂)Pd(OAc)₂/SPhos60–83
Buchwald-Hartwig aminationPd₂(dba)₃/Xantphos37–60

Key Considerations for Experimental Design

  • Synthetic reproducibility : Replicate crystallization conditions (e.g., ethanol solvent, 5-day growth) to ensure consistent crystal quality .
  • Data validation : Triangulate SC-XRD, NMR, and HPLC-MS data to confirm structural assignments .
  • Biological assays : Include positive controls (e.g., doxorubicin for anti-tumor studies) and validate cytotoxicity in multiple cell lines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine
Reactant of Route 2
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N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine

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